1-(1,2-Oxazol-5-yl)propan-2-amine
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Overview
Description
1-(1,2-Oxazol-5-yl)propan-2-amine is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 1-(1,2-Oxazol-5-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-oxazole with a suitable amine precursor under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,2-Oxazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Scientific Research Applications
1-(1,2-Oxazol-5-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2-Oxazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,2-Oxazol-5-yl)propan-2-amine can be compared with other oxazole derivatives, such as:
1-(1,2-Oxazol-4-yl)propan-2-amine: Similar in structure but with a different position of the oxazole ring, leading to different chemical and biological properties.
1-(1,2-Oxazol-3-yl)propan-2-amine:
5-Isoxazoleethanamine, α-methyl-: A related compound with variations in the side chain, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Properties
IUPAC Name |
1-(1,2-oxazol-5-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(7)4-6-2-3-8-9-6/h2-3,5H,4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXHVYSZGZQMIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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